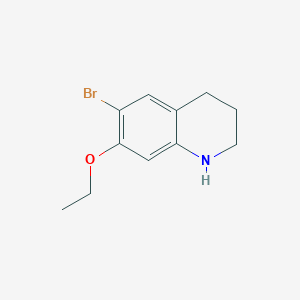

6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline

Description

6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline is a halogenated tetrahydroquinoline derivative characterized by a bromine atom at the 6-position and an ethoxy group at the 7-position of the aromatic ring. Its molecular formula is C₁₁H₁₄BrNO, with a molecular weight of 256.14 g/mol (calculated from ). The SMILES notation (CCOC1=C(C=C2CCCNC2=C1)Br) and InChIKey (JSIIDALBMGSADW-UHFFFAOYSA-N) provide precise structural descriptors. The compound exhibits predicted collision cross-section (CCS) values ranging from 148.6–154.5 Ų for various adducts, indicating moderate polarity.

Properties

IUPAC Name |

6-bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-2-14-11-7-10-8(6-9(11)12)4-3-5-13-10/h6-7,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIIDALBMGSADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2CCCNC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline typically involves the bromination of 7-ethoxy-1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

Reduction Reactions: The compound can be reduced to form dihydroquinoline or fully saturated quinoline derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

Substitution: Formation of 6-substituted-7-ethoxy-1,2,3,4-tetrahydroquinoline derivatives.

Oxidation: Formation of 6-bromo-7-ethoxyquinoline.

Reduction: Formation of this compound derivatives with varying degrees of saturation.

Scientific Research Applications

6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline has several applications in scientific research, including:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

Biological Studies: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Synthesis: Employed as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: Explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its structural modifications. For instance, derivatives of this compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Type

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline

- Molecular Formula: C₁₀H₁₂BrNO.

- Key Differences : Replaces the ethoxy group with a methoxy (-OCH₃) at the 7-position.

- Impact : The shorter alkoxy chain reduces lipophilicity (logP ≈ 2.1 vs. ~2.8 for ethoxy) and molecular weight (242.12 g/mol vs. 256.14 g/mol). Methoxy derivatives are often more reactive in electrophilic substitutions due to stronger electron-donating effects.

6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline

- Molecular Formula : C₁₀H₁₂BrN.

- Key Differences : A methyl group at the 2-position instead of ethoxy at 6.

- The absence of an oxygen atom reduces hydrogen-bonding capacity.

6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline hydrochloride

- Molecular Formula : C₁₁H₁₅BrN·HCl.

- Key Differences : Two methyl groups at the 4-position of the tetrahydro ring and a hydrochloride salt.

- Impact : The dimethyl groups enhance hydrophobicity, while the salt form improves aqueous solubility. The bromine at 6 remains, but steric effects from the 4,4-dimethyl groups may limit ring flexibility.

Halogenation and Electronic Effects

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

- Molecular Formula : C₁₀H₁₀BrF₂N.

- Key Differences: Fluoro and bromo substituents at 6 and 7, respectively, with a methyl group on the isoquinoline backbone.

- The isoquinoline framework (vs. quinoline) shifts the nitrogen position, affecting π-π stacking interactions.

6-Fluoro-5,7-dibromo-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline (CE3F4)

- Molecular Formula: C₁₁H₉Br₂FNO.

- Key Differences : Dibromination at 5/7, a formyl group at 1, and fluorine at 6.

- Impact: Multiple halogens enhance electrophilicity, while the formyl group enables nucleophilic reactions (e.g., Schiff base formation). This compound exhibits notable bioactivity as an inhibitor in biochemical assays.

Ring System Variations

6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

- Molecular Formula : C₉H₁₀BrN₃.

- Key Differences: A naphthyridine ring (two nitrogen atoms) instead of quinoline.

- Biological activity may shift due to altered binding motifs.

Tetrahydroisoquinolines (e.g., 6-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline)

- Molecular Formula : C₁₁H₁₄BrN.

- Key Differences: Isoquinoline nitrogen at position 2 (vs. quinoline at position 1).

- Impact: Altered charge distribution affects receptor binding; for example, tetrahydroisoquinolines are common in alkaloid pharmaceuticals.

Data Tables

*THIQ: Tetrahydroisoquinoline

Biological Activity

6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and comparison with structurally similar compounds.

- Molecular Formula : CHBrN

- Molecular Weight : 270.13 g/mol

- Structural Features : The compound features a bromine atom at the 6-position and an ethoxy group at the 7-position on the tetrahydroquinoline scaffold. This unique combination of substituents contributes to its distinct chemical and biological properties.

Synthesis

The synthesis of this compound typically involves bromination of 7-ethoxy-1,2,3,4-tetrahydroquinoline. Common reagents used include:

- Bromine or N-bromosuccinimide (NBS) as brominating agents.

- Solvents such as acetic acid or dichloromethane to facilitate the reaction under controlled conditions.

The synthesis requires careful optimization of reaction conditions to achieve high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antibacterial activity against various bacterial strains. It has been explored for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell functions.

Anticancer Potential

The compound has also been investigated for anticancer properties. Its mechanism of action may involve interaction with molecular targets that regulate cell proliferation and apoptosis. Preliminary studies suggest that derivatives of this compound could inhibit key enzymes or receptors involved in cancer pathways.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound may interact with specific molecular targets depending on structural modifications. For instance:

- It may inhibit enzymes or receptors involved in disease pathways.

- The presence of the bromine atom and ethoxy group may enhance its binding affinity to biological targets.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | Structural Differences | Unique Aspects |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Lacks the ethoxy group at the 7-position | More basic due to absence of ethoxy |

| 7-Ethoxy-1,2,3,4-tetrahydroquinoline | Lacks the bromine atom at the 6-position | Different reactivity profile |

| 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline | Contains a methoxy group instead of ethoxy | Different electronic properties |

The presence of both a bromine atom and an ethoxy group imparts distinct chemical and biological properties to this compound compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.